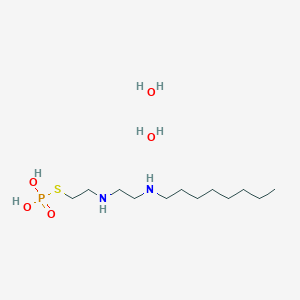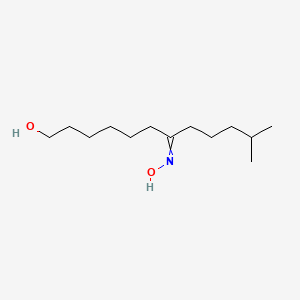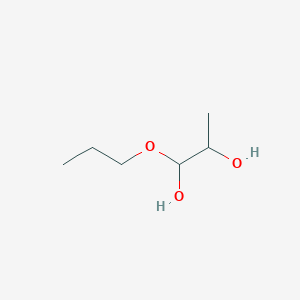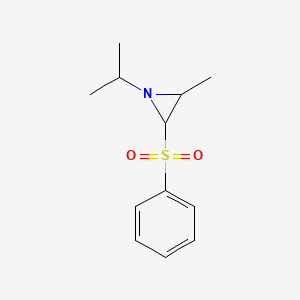
Undeca-1,4-diyn-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeca-1,4-diyn-3-OL is an organic compound with the molecular formula C11H14O It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undeca-1,4-diyn-3-OL can be synthesized through various methods. One common approach involves the gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines. This method yields highly functionalized pyrrole derivatives under mild reaction conditions . Another method involves the use of p-quinone methides and sulfonyl allenols in a one-pot synthesis to produce carbocyclic spiro[5.5]undeca-1,4-dien-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Undeca-1,4-diyn-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing triple bonds.
Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Undeca-1,4-diyn-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Undeca-1,4-diyn-3-OL involves its interaction with molecular targets through its hydroxyl group and triple bonds. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undeca-5,10-dien-1-OL: Similar structure but with double bonds instead of triple bonds.
Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different functional groups.
Uniqueness
Undeca-1,4-diyn-3-OL is unique due to the presence of two triple bonds and a hydroxyl group, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
62679-56-5 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
undeca-1,4-diyn-3-ol |
InChI |
InChI=1S/C11H16O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-8H2,1H3 |
Clé InChI |
SUQQIQOQFAZLMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)



![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)




